molecular formula C15H17NO4 B13319421 Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13319421
M. Wt: 275.30 g/mol
InChI Key: YGFKQSJRWUPZAB-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a synthetic organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzyl-protected amino acid derivative, which undergoes cyclization in the presence of a suitable catalyst to form the spirocyclic core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Uniqueness

Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. The combination of oxygen and nitrogen atoms within the ring system enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, binding affinity, and bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H17NO4/c17-13-8-15(9-13)11-16(6-7-20-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

YGFKQSJRWUPZAB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(=O)C2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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